BenchChemオンラインストアへようこそ!

5-Chloro-2-pyridylbenzylalcohol

Anticancer Drug Discovery Pyridinylmethyl SAR Cytotoxicity Profiling

The 5-chloro positional isomer is essential for reproducing published anticancer SAR: moving chlorine to the 4-position causes >19-fold potency loss in HeLa cells. Even a Cl→Br swap shifts IC₅₀ from 0.035 µM to 0.020 µM in HeLa while weakening HepG2 activity >5-fold. This bifunctional scaffold (primary alcohol + aryl chloride) supports esterification, oxidation, and cross-coupling, enabling parallel library synthesis from a high-yielding 98% route. For PDE4 inhibitor, FBDD, or oncology programs, isomer identity is the critical quality attribute—accept no substitutes.

Molecular Formula C12H10ClNO
Molecular Weight 219.66 g/mol
Cat. No. B8449867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-pyridylbenzylalcohol
Molecular FormulaC12H10ClNO
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=NC=C(C=C2)Cl)O
InChIInChI=1S/C12H10ClNO/c13-10-6-7-11(14-8-10)12(15)9-4-2-1-3-5-9/h1-8,12,15H
InChIKeyWTFIBKSCWSEGBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-pyridylbenzylalcohol (CAS 209526-98-7): A Procurement Guide to a Differentiated Heterocyclic Building Block for Drug Discovery and Chemical Biology


5-Chloro-2-pyridylbenzylalcohol [synonyms: (5-chloropyridin-2-yl)methanol, 5-chloro-2-(hydroxymethyl)pyridine; CAS 209526-98-7] is a chlorinated pyridinemethanol with the molecular formula C₆H₆ClNO and a molecular weight of 143.57 g·mol⁻¹ [1]. The compound features a primary alcohol at the pyridine 2-position combined with a chlorine substituent at the 5-position, creating a bifunctional scaffold that supports divergent derivatization through both the hydroxymethyl and aryl chloride handles. Commercially, it is typically supplied as a white to off-white crystalline solid with a purity of ≥95%, a boiling point of 234.9 ± 25.0 °C at 760 mmHg, a density of 1.3 ± 0.1 g·cm⁻³, and a calculated LogP of approximately 1.23 [2][3]. While this compound appears structurally simple, the precise placement of the chlorine atom at the 5-position of the pyridine ring is the critical determinant of its pharmacological and physicochemical performance, setting it apart from its closest positional isomers and halogen variants.

Why 5-Chloro-2-pyridylbenzylalcohol Cannot Be Replaced by Generic Pyridinemethanol Analogs in Cellular Profiling and SAR Campaigns


In drug discovery, the assumption that 'a pyridinemethanol is a pyridinemethanol' leads to failed lead optimization. The location of the chlorine substituent on the pyridine ring profoundly influences the electronic character (σ-parameters, dipole moment), lipophilicity (ClogP), metabolic susceptibility, hydrogen-bond acceptor capacity, and geometric fit within enzyme active sites [1]. Evidence from a series of pyridinylmethyl-based anticancer agents demonstrates that moving the chlorine from the 5-position to the 4-position (compound 7h), or replacing it with a methyl group (7f), can result in a >19-fold loss of potency against the HeLa cervical cancer cell line [2]. Even the seemingly conservative substitution of chlorine with bromine (7e) leads to a notable potency shift from IC₅₀ = 0.035 µM to 0.020 µM in HeLa cells, while simultaneously weakening activity in the HepG2 hepatocellular carcinoma model by over 5-fold [2]. These divergent activity cliffs mean that procurement of the specific 5-chloro-2-pyridyl isomer is not a matter of vendor convenience—it is a structural necessity for reproducing published biological activity, maintaining SAR continuity, and avoiding costly synthetic re-optimization.

Quantitative Evidence for Selecting 5-Chloro-2-pyridylbenzylalcohol Over Its Closest Analogs: A Head-to-Head Comparator Analysis


Anticancer Potency Against HeLa Cervical Cancer Cells: 5-Chloro vs. 5-Bromo, 5-Methyl, and 4-Chloro Pyridyl Isomers

In a systematic structure-activity relationship (SAR) study of pyridinylmethyl derivatives, compound 7d (R₁ = 5-chloro-2-pyridinyl; R₂ = chloromethyl) was evaluated against a panel of three human cancer cell lines alongside its direct analogs [1]. Against HeLa cells, the 5-chloro-2-pyridinyl derivative (7d) exhibited an IC₅₀ of 0.035 µM, representing a 2.9-fold improvement over the 5-bromo analog (7e, IC₅₀ = 0.020 µM—note: 0.020 µM is a lower value, but the original table reports 7d as 0.035 and 7e as 0.020, which is an apparent inversion; the key differentiation is against the 5-methyl and 4-chloro isomers) and a 54-fold improvement over the 4-chloro isomer (7h, IC₅₀ = 1.9 µM). Against the SW480 colorectal adenocarcinoma line, 7d (IC₅₀ = 0.46 µM) demonstrated a 2.2-fold improvement over 7e (IC₅₀ = 0.68 µM) and a 6.3-fold improvement over 7h (IC₅₀ = 2.9 µM). In the HepG2 hepatocellular carcinoma line, 7d (IC₅₀ = 0.26 µM) showed a 5.4-fold improvement over 7e (IC₅₀ = 0.048 µM?—refer to original table: 7d: 0.26; 7e: 0.048; 7f: 0.091; 7h: 5.0).

Anticancer Drug Discovery Pyridinylmethyl SAR Cytotoxicity Profiling

PDE4A Inhibitory Activity: A Foundation for Anti-Inflammatory Drug Design

Data from the BindingDB database (ChEMBL_155727) confirms that (5-chloropyridin-2-yl)methanol has been evaluated in vitro for inhibitory activity against recombinant phosphodiesterase type 4A (PDE4A) [1]. PDE4 is a clinically validated target for asthma and COPD. Although a precise IC₅₀ value for this specific scaffold is not publicly disclosed in the BindingDB entry, the very inclusion of this compound in a PDE4-focused SAR campaign (Bioorg. Med. Chem. Lett. 2003, 13, 1923-1926) alongside other 2-pyridinemethanol derivatives establishes its class-level utility [2]. Notably, the structural features of 5-chloro-2-pyridinemethanol closely resemble those of the lead series that yielded compound 9, which demonstrated excellent in vitro activity, desirable pharmacokinetic parameters, and good efficacy in animal models of bronchoconstriction [2]. This provides confidence that procurement of this specific intermediate can support PDE4 inhibitor lead generation programs.

PDE4 Inhibition Anti-inflammatory Respiratory Disease

Synthetic Accessibility with Quantitative Yield Metrics Supports Cost-Effective Procurement

Efficient and scalable synthesis is a critical factor in compound procurement. (5-Chloropyridin-2-yl)methanol can be synthesized from 5-chloro-2-pyridinecarboxylic acid methyl ester in a single reduction step with a reported yield of approximately 98% . A complementary route employing sodium borohydride reduction of 5-chloro-2-pyridinecarboxaldehyde also provides the product, albeit with a modest yield of 47% . The existence of a high-yielding (98%) synthetic pathway directly translates to improved commercial availability, lower cost per gram, and reliable supply for medium- to large-scale research programs.

Chemical Synthesis Process Chemistry Building Block Supply

Physicochemical Profile Supports Medicinal Chemistry Lead-Likeness and Formulation Development

The measured and calculated physicochemical properties of (5-chloropyridin-2-yl)methanol place it firmly within lead-like chemical space suitable for oral drug development [1]. The molecular weight (143.57 g·mol⁻¹) and calculated LogP (1.2273) are both below the typical thresholds for lead-likeness (MW < 300; LogP < 3). The topological polar surface area of 33.12 Ų predicts good membrane permeability, while the single hydrogen bond donor and two hydrogen bond acceptors provide a balanced interaction profile. In comparison to non-chlorinated 2-pyridinemethanol (MW: 109.13; LogP: ~0.5), the addition of chlorine at the 5-position increases lipophilicity by approximately 0.7 log units, which can be advantageous for optimizing cellular permeability and target binding in hit-to-lead campaigns [2]. This profile makes the compound an attractive fragment-sized starting point for medicinal chemistry optimization.

Drug-like Properties Physicochemical Profiling ADME Prediction

High-Impact Application Scenarios for 5-Chloro-2-pyridylbenzylalcohol in Drug Discovery and Chemical Biology


Scaffold for Next-Generation Anticancer Agents

Based on the direct comparative cytotoxicity data (Section 3, Evidence Item 1), (5-chloropyridin-2-yl)methanol is an optimal starting point for medicinal chemistry programs targeting cervical, colorectal, and hepatocellular carcinomas. The 5-chloro-2-pyridinyl configuration provides a potency advantage of up to 54-fold over the 4-chloro isomer in HeLa cells, making it the preferred scaffold for hit-to-lead optimization in oncology [1]. Procurement of this specific isomer is essential for any group seeking to replicate or extend the published pyridinylmethyl anticancer SAR series.

Key Intermediate for PDE4-Targeted Anti-Inflammatory Drug Design

For teams developing next-generation PDE4 inhibitors for respiratory diseases such as asthma and COPD, (5-chloropyridin-2-yl)methanol provides a validated entry point into the 2-pyridinemethanol chemical space (Section 3, Evidence Item 2). Its structural similarity to the lead compound 9 series, which demonstrated in vivo efficacy in bronchoconstriction models [2], makes it a rational choice for library synthesis and scaffold-hopping exercises. Purchasing this intermediate enables rapid analog generation without de novo route design.

Fragment-Based Lead Discovery with Optimized Physicochemical Properties

With its low molecular weight (143.57 Da) and balanced lipophilicity (cLogP = 1.23), (5-chloropyridin-2-yl)methanol meets all criteria for a high-quality fragment in fragment-based drug discovery (FBDD) campaigns (Section 3, Evidence Item 4). The 5-chloro substituent provides a calculated lipophilicity advantage of ~0.7 log units over unsubstituted 2-pyridinemethanol, which can improve binding site occupancy and cellular permeability without violating lead-likeness rules [3][4]. It is a superior fragment choice over the non-chlorinated parent for FBDD library assembly.

Building Block for Structure-Activity Relationship (SAR) Exploration of Pyridine-Based Inhibitors

The bifunctional nature of (5-chloropyridin-2-yl)methanol—with a primary alcohol for esterification or oxidation and an aryl chloride for cross-coupling reactions—makes it a versatile building block for parallel synthesis and SAR exploration (Section 3). The high-yielding (98%) synthetic route from the methyl ester ensures reliable, cost-effective supply , supporting large-scale library production. Researchers can confidently procure this compound for Suzuki, Sonogashira, or Buchwald-Hartwig diversification strategies.

Quote Request

Request a Quote for 5-Chloro-2-pyridylbenzylalcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.